molecular formula C18H21NO2S B2753862 2-(4-Methoxyphenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone CAS No. 1396798-62-1

2-(4-Methoxyphenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

Cat. No. B2753862
CAS RN: 1396798-62-1
M. Wt: 315.43
InChI Key: BXSRXMFUPJZMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone, also known as MPTPE, is a chemical compound that belongs to the class of arylpiperidines. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation pathways in the brain. In recent years, MPTPE has gained significant attention as a potential therapeutic agent for the treatment of drug addiction, depression, and other psychiatric disorders.

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

  • The study by Pietra and Vitali (1972) discusses nucleophilic aromatic substitution reactions, which could be relevant for understanding the chemical reactivity of compounds like "2-(4-Methoxyphenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone" under certain conditions. This research could provide insights into the synthesis or modification of such compounds (Pietra & Vitali, 1972).

Ethnobotanical Properties

  • The ethnobotanical study by Thakre et al. (2016) on the plant Ehretia laevis could indirectly suggest the potential for discovering bioactive compounds in plants, including those structurally related to "2-(4-Methoxyphenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone." This research provides comprehensive information on the ethnobotanical properties, which could guide future studies on the synthesis and application of similar compounds (Thakre et al., 2016).

Lawesson's Reagent in Macrocyclic Synthesis

  • The review on the role of Lawesson's reagent in the synthesis of macrocyclic natural products by Larik et al. (2017) might provide a framework for the synthesis of complex molecules, potentially including "2-(4-Methoxyphenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone" or its derivatives. This highlights the use of Lawesson's reagent in achieving high yield and selectivity in the synthesis of macrocyclic compounds (Larik et al., 2017).

Methoxychlor and Environmental Estrogens

  • Cummings (1997) discusses methoxychlor, a pesticide with estrogenic activity, and its effects on fertility and development. While not directly related, understanding the biochemical interactions and toxicological implications of such compounds could inform research on related chemical entities, including safety and environmental impact assessments (Cummings, 1997).

properties

IUPAC Name

2-(4-methoxyphenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-21-16-6-4-14(5-7-16)13-18(20)19-10-8-15(9-11-19)17-3-2-12-22-17/h2-7,12,15H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSRXMFUPJZMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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